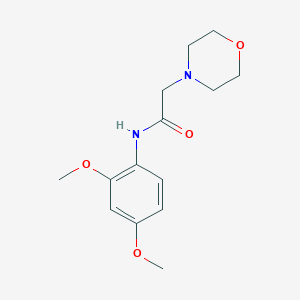![molecular formula C24H18N2O3 B4896240 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, also known as PPNP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthoquinone derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves the generation of ROS, which can cause oxidative damage to cells and tissues. 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione can undergo redox reactions with ROS, leading to the formation of stable products and the scavenging of ROS. 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been found to inhibit the activity of enzymes involved in ROS production, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been found to exhibit various biochemical and physiological effects, such as the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of immune responses. 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are still not fully understood.
实验室实验的优点和局限性
One of the advantages of using 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione in lab experiments is its redox-active nature, which allows for the detection and quantification of ROS. 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione can also be used as a mediator for electrochemical biosensors, which can be used for the detection of various analytes. However, one of the limitations of using 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is its potential toxicity, which can affect the results of experiments. Careful optimization of the concentration and exposure time of 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is necessary to avoid any potential toxic effects.
未来方向
There are several future directions for research on 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, including the development of more efficient synthesis methods, the investigation of its exact mechanisms of action, and the exploration of its potential therapeutic applications. 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been found to exhibit synergistic effects with other compounds, such as cisplatin and doxorubicin, which could be further explored for the development of combination therapies. Additionally, the use of 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione as a fluorescent probe for the detection of ROS could be further optimized for the development of diagnostic tools for various diseases.
合成方法
The synthesis of 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves the reaction of 1-(2-naphthyl)ethanone with pyrrolidine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction proceeds through a series of steps, including the formation of an intermediate and the subsequent cyclization to form 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione. The yield of 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学研究应用
7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been widely used in scientific research as a redox-active compound that can undergo reversible oxidation and reduction reactions. It has been found to exhibit various biological activities, such as anticancer, antiviral, and antimicrobial activities. 7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a mediator for electrochemical biosensors.
属性
IUPAC Name |
7-pyrrolidin-1-yl-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-23-14-7-1-2-8-15(14)24(28)21-20(23)17(26-11-5-6-12-26)13-19-22(21)25-16-9-3-4-10-18(16)29-19/h1-4,7-10,13,25H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQKPJUUDGSTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(pyrrolidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)
![N-(4-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B4896193.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4896199.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896210.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4896237.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-methyl-1H-indole-2-carboxylate](/img/structure/B4896255.png)